molecular formula C6H7FN2O B2857024 6-Fluoro-3-methoxypyridin-2-amine CAS No. 1805602-80-5

6-Fluoro-3-methoxypyridin-2-amine

Cat. No.: B2857024
CAS No.: 1805602-80-5
M. Wt: 142.133
InChI Key: FEQNJPNWAOVOHT-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxypyridin-2-amine is a chemical compound with the molecular formula C6H7FN2O . It has a molecular weight of 142.13 . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of this compound and similar compounds often involves multi-component reactions . For example, a new bidentate Schiff base ligand, N-((1H-pyrrol-2-yl)methylene)-6-methoxypyridin-3-amine (MPM), has been synthesized by condensing 6-methoxypyridine-3-amine with pyrrole-2-carbaldehyde .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code 1S/C6H7FN2O/c1-10-5-3-2-4(7)6(8)9-5/h2-3H,1H3,(H2,8,9) . This indicates that the molecule consists of a pyridine ring with a fluoro group at the 6-position, a methoxy group at the 3-position, and an amino group at the 2-position .


Physical and Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3 . It has a boiling point of 267.9±35.0 °C at 760 mmHg . The compound is a liquid at room temperature .

Scientific Research Applications

Antitumor Agents Synthesis

A series of studies focused on the development of novel antitumor agents by modifying the structure of 6-fluoro-3-methoxypyridin-2-amine derivatives. These modifications aimed to explore structure-activity relationships and enhance cytotoxic activity against tumor cell lines. In particular, derivatives like 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids were investigated for their antitumor potential. The modifications involved altering the fluorine position and introducing different substituents at specific positions, aiming to identify compounds with potent cytotoxic activity and favorable properties for further development as antitumor agents. Notably, some derivatives demonstrated significant cytotoxic activity, comparable to established treatments like etoposide, making them promising candidates for further development (Tsuzuki et al., 2004).

Fluorescent Labeling and Probes

Another application area is the use of this compound derivatives as fluorescent labeling reagents and probes. For example, a novel fluorophore exhibiting strong fluorescence in a wide pH range of aqueous media was developed for biomedical analysis. This compound, derived from 6-methoxy-4-quinolone, showcased remarkable fluorescence stability and was applied as a fluorescent labeling reagent for carboxylic acids, demonstrating potential in sensitive detection methods (Hirano et al., 2004).

Safety and Hazards

6-Fluoro-3-methoxypyridin-2-amine may cause respiratory irritation, skin irritation, and serious eye irritation . It is harmful if swallowed . Safety precautions include avoiding breathing dust/fumes and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

6-fluoro-3-methoxypyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7FN2O/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3,(H2,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQNJPNWAOVOHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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